2-Chloro-4-isopropyl-1,3-benzothiazole

Description

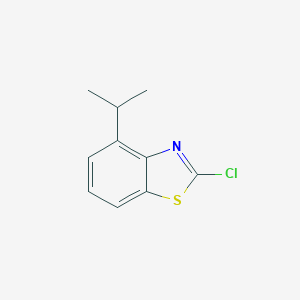

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNWYJCSPFDJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403028 | |

| Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-55-4 | |

| Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Isopropyl 1,3 Benzothiazole

Historical and Modern Approaches to Benzothiazole (B30560) Core Synthesis

The construction of the benzothiazole core has been a subject of extensive research, leading to the development of both classical and contemporary synthetic methods. Historically, the most common approach involves the condensation of 2-aminothiophenols with various carbonyl compounds or their derivatives. mdpi.comijper.org This foundational reaction has been adapted and refined over the years.

Modern synthetic strategies have focused on improving efficiency, yields, and substrate scope, often employing catalytic systems. One-pot tandem approaches have been developed, for instance, the reaction of 2-aminothiophenol (B119425) with alcohols, which proceeds through an initial oxidation of the alcohol to an aldehyde, followed by cyclization and dehydrogenation. derpharmachemica.com Other contemporary methods include the intramolecular cyclization of thioformanilides, which can be mediated by hypervalent iodine reagents, and the reaction of ortho-halogenated anilines with sources of thiocarbonyl groups. mdpi.com The development of these methods has expanded the toolkit available for accessing diverse benzothiazole structures.

| Method | Reactants | Key Features |

| Classical Condensation | 2-Aminothiophenol and aldehydes/carboxylic acids | A foundational and widely used method. mdpi.comijper.org |

| Jacobson's Cyclization | Thiobenzanilides | An alternative pathway to the benzothiazole ring. ijper.org |

| Modern Catalytic Methods | 2-Aminothiophenols and various partners with metal or organocatalysts | Improved efficiency and milder reaction conditions. mdpi.comnih.gov |

| Intramolecular Cyclization | Thioformanilides or ortho-halogenated precursors | Provides access to specific substitution patterns. mdpi.com |

Regioselective Chlorination Strategies for Benzothiazole Derivatives

The introduction of a chlorine atom at the 2-position of the benzothiazole ring is a key transformation, as the 2-chloro substituent serves as a versatile handle for further functionalization. A common and effective method for this transformation is the treatment of 2-mercaptobenzothiazoles with sulfuryl chloride. researchgate.net This reaction provides a direct route to 2-chlorobenzothiazoles in high yields. Research has shown that the addition of water can significantly improve the efficiency and reproducibility of this chlorination reaction. researchgate.net

The chlorination of the benzothiazole nucleus can also occur on the benzene (B151609) ring, and the regioselectivity of this process is influenced by the existing substituents and the reaction conditions. Studies on the chlorination of various benzothiazole derivatives have been conducted to understand their degradation and the formation of chlorinated transformation products. nih.gov These studies are crucial for both synthetic applications and for understanding the environmental fate of these compounds.

Introduction of the Isopropyl Moiety via Directed Functionalization

The introduction of substituents onto the benzene ring of the benzothiazole core is often achieved through C-H functionalization strategies. These methods offer an atom-economical approach to creating carbon-carbon bonds directly on the heterocyclic scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net

While specific methods for the direct introduction of an isopropyl group at the 4-position of 2-chlorobenzothiazole (B146242) are not extensively detailed in the literature, general strategies for C-H functionalization can be applied. For instance, transition metal-catalyzed reactions, such as palladium-catalyzed direct arylation, have been successfully employed for the functionalization of benzothiazoles. chemrxiv.org Another powerful technique is the iridium-catalyzed C-H borylation, which allows for the regioselective introduction of a boryl group that can then be further functionalized through cross-coupling reactions to introduce an isopropyl moiety. acs.orgnih.gov The regioselectivity of these reactions is often directed by the electronic properties of the benzothiazole nucleus and any existing substituents.

Convergent and Divergent Synthetic Pathways for 2-Chloro-4-isopropyl-1,3-benzothiazole Analogues

The synthesis of analogues of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the preparation of a pre-functionalized 2-amino-3-isopropylthiophenol, which would then be cyclized with a suitable one-carbon synthon to form the 4-isopropylbenzothiazole core. Subsequent chlorination at the 2-position would yield the final product. This approach allows for the late-stage combination of complex fragments, which can be efficient for producing a specific target molecule.

In contrast, a divergent synthesis would start from a common benzothiazole intermediate, which is then elaborated to generate a library of analogues. For example, one could start with 2-chloro-4-bromobenzothiazole. The bromine at the 4-position can be subjected to various cross-coupling reactions to introduce an isopropyl group or other functionalities. Simultaneously or sequentially, the chlorine at the 2-position can be displaced with a range of nucleophiles, allowing for diversification at this position. This strategy is particularly useful for structure-activity relationship studies.

Post-Synthetic Modifications and Derivatization at the Benzothiazole Nucleus

The benzothiazole ring system is amenable to a variety of post-synthetic modifications, allowing for the fine-tuning of its chemical and physical properties. The 2-chloro group in 2-chlorobenzothiazoles is a key site for derivatization, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols. nih.govresearchgate.net This reactivity allows for the introduction of diverse functional groups at the 2-position.

Furthermore, the benzene portion of the benzothiazole nucleus can be functionalized through electrophilic aromatic substitution, although the electron-deficient nature of the ring system can necessitate harsh reaction conditions. nih.gov Modern C-H functionalization techniques provide milder alternatives for introducing substituents at various positions on the benzene ring. researchgate.netnih.gov These methods have been used to introduce aryl and alkenyl groups, as well as to create more complex fused-ring systems. chemrxiv.orgnih.gov

| Position | Reagent/Reaction Type | Outcome |

| C2 | Nucleophiles (amines, alcohols, thiols) | Displacement of the chloro group to form new C-N, C-O, or C-S bonds. nih.govresearchgate.net |

| Benzene Ring | Electrophilic Aromatic Substitution | Introduction of substituents, often requiring harsh conditions. nih.gov |

| Benzene Ring | C-H Functionalization (e.g., borylation, arylation) | Regioselective introduction of functional groups under milder conditions. chemrxiv.orgacs.org |

Sustainable and Green Chemical Syntheses Applied to Halogenated Benzothiazoles

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods for benzothiazoles. mdpi.comresearchgate.net These "green chemistry" approaches aim to reduce waste, avoid the use of hazardous reagents and solvents, and improve energy efficiency. nih.govnih.gov

For the synthesis of the benzothiazole core, catalyst-free methods have been developed that proceed at room temperature in sustainable solvents like ethanol. bohrium.com Another innovative approach is the use of water as a reaction medium, which can promote the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes without the need for any additional catalysts. rsc.org These "on water" reactions are highly chemoselective and produce high yields of the desired products. rsc.org Similar green principles have been applied to the synthesis of 2-mercaptobenzothiazole (B37678) derivatives, which are precursors to halogenated benzothiazoles. rsc.org These sustainable methods offer a more benign alternative to traditional synthetic routes. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Isopropyl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-Chloro-4-isopropyl-1,3-benzothiazole. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the aliphatic protons of the isopropyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chloro and thiazole (B1198619) moieties. The isopropyl group would be characterized by a doublet for the two methyl groups and a septet for the methine proton, with their chemical shifts appearing in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m | - |

| Isopropyl-CH | 3.0 - 3.5 | sept | ~7 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbon atoms of the benzothiazole core and the isopropyl substituent. The carbon atom attached to the chlorine (C-2) is anticipated to show a significant downfield shift. The aromatic carbons will resonate in the typical downfield region, with their specific shifts influenced by the substituents. The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (C-Cl) | 150 - 160 |

| Aromatic-C | 120 - 140 |

| C-3a, C-7a | 130 - 155 |

| Isopropyl-CH | 30 - 40 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

To definitively assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic protons and the protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the molecular skeleton, including the attachment of the isopropyl group to the benzothiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, which can help to determine the preferred conformation of the isopropyl group relative to the benzothiazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₀ClNS), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzothiazoles may involve the cleavage of the isopropyl group and the loss of the chlorine atom, leading to characteristic fragment ions that can be analyzed to support the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C=N stretching: Around 1600-1650 cm⁻¹, characteristic of the thiazole ring.

Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.

C-H stretching (aromatic and aliphatic): Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the isopropyl group would be observed just below 3000 cm⁻¹.

C-Cl stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: These are general ranges and the exact positions can vary.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful methods for investigating the stereochemical properties of chiral molecules. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light, providing information on enantiomeric purity and absolute configuration.

However, the applicability of chiroptical spectroscopy is contingent upon the molecule possessing chiral elements, such as a stereocenter, axial chirality, or planar chirality, which result in the existence of non-superimposable mirror images known as enantiomers.

A thorough structural analysis of this compound reveals the absence of any chiral centers. The isopropyl group attached at the C4 position of the benzothiazole ring does not confer chirality to the molecule as the two methyl groups are identical. The benzothiazole ring system itself is planar. Consequently, this compound is an achiral molecule.

Since this compound is achiral, it does not have enantiomers and therefore does not exhibit optical activity. As a result, chiroptical spectroscopy techniques are not applicable for the analysis of this compound. There are no enantiomers to resolve or distinguish, and the concept of enantiomeric purity or absolute configuration is not relevant to this molecule.

Therefore, no data from chiroptical spectroscopy studies are available for this compound.

Biological and Pharmacological Investigations of 2 Chloro 4 Isopropyl 1,3 Benzothiazole and Its Analogues

Structure-Activity Relationship (SAR) Studies on 2-Chloro-4-isopropyl-1,3-benzothiazole Derivatives

The introduction of a chlorine atom into the benzothiazole (B30560) scaffold is a common strategy to modulate biological activity. researchgate.net The position and presence of the chlorine substituent can have a profound impact on the potency of the molecule. For instance, studies have shown that adding a chloro-substituent at the 4-position of a 2-amino benzothiazole can increase its activity against Mycobacterium tuberculosis while reducing cytotoxicity. nih.gov Similarly, the presence of a chloro group at the 5th position of the benzothiazole ring has been found to enhance antibacterial activity in certain series of compounds. nih.gov In other cases, a chlorine atom at the 6th position of the benzothiazole ring resulted in a notable increase in bioactivity compared to other halogen substitutions. frontiersin.orgnih.gov The introduction of a chloro group at the 4-position of 2-mercaptobenzothiazole (B37678) has been specifically linked to increased antifungal activity. pharmacyjournal.in This enhancement in potency is often attributed to the electron-withdrawing nature and lipophilicity of the chlorine atom, which can influence the molecule's ability to cross biological membranes and interact with its target. researchgate.net

The isopropyl group at the 4-position of the benzothiazole ring is a key hydrophobic moiety that can significantly affect the compound's activity profile. The presence of hydrophobic groups is often conducive to the cytotoxic activity of benzothiazole derivatives against cancer cell lines. pharmacyjournal.in In studies on 2-amino benzothiazole derivatives, replacing an alkyl chain with an isopropyl group resulted in good antitubercular activity. nih.gov The size, shape, and lipophilicity of the isopropyl group can influence how the molecule fits into the binding pocket of a target enzyme or receptor, thereby modulating its biological effect. This hydrophobic character can facilitate passage through cell membranes and enhance interactions with non-polar regions of the biological target.

The biological activity of benzothiazole derivatives is highly dependent on the specific placement of substituents on the fused ring system. The active sites for substitution on the benzothiazole molecule are typically positions 2, 4, 5, 6, and 7. pharmacyjournal.in The specific location of functional groups like the chloro and isopropyl groups in this compound is therefore critical to its function.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzothiazole Derivatives

| Substituent/Position | Effect on Biological Activity | Reference Compound Class |

| Chloro at C4 | Increased antifungal activity. pharmacyjournal.in Increased antitubercular activity. nih.gov | 2-Mercaptobenzothiazole, 2-Aminobenzothiazole |

| Chloro at C5 | Increased antibacterial activity. nih.gov | Benzothiazole-based azo dyes |

| Chloro at C6 | Notable increase in general bioactivity (anticancer, anti-inflammatory). frontiersin.orgnih.gov | 2-Aminobenzothiazole Derivatives |

| Isopropyl Group | Good antitubercular activity. nih.gov | 2-Aminobenzothiazole Derivatives |

| Hydrophobic Moieties | Generally conducive for cytotoxic activity against cancer cells. pharmacyjournal.in | General Benzothiazole Derivatives |

Mechanistic Underpinnings of Biological Action

Understanding the mechanism of action at a molecular level is essential for the rational design of new therapeutic agents. For this compound and its analogs, research has begun to identify specific molecular targets and pathways through which they exert their biological effects.

Several studies have identified specific enzymes that are inhibited by benzothiazole derivatives, suggesting potential mechanisms of action for compounds like this compound. The benzothiazole scaffold has been shown to be a versatile core for developing enzyme inhibitors.

One key target is N-Myristoyltransferase (NMT) , an enzyme that is a target for novel antifungal agents. rsc.org Benzothiazole derivatives have been developed as potent NMT inhibitors. rsc.org Another important enzyme target, particularly for antifungal activity, is CYP51 (Sterol 14-demethylase) . Preliminary mechanism studies have indicated that certain benzothiazole derivatives may act by inhibiting the CYP51 of Candida albicans. nih.gov

In the antibacterial field, benzothiazole derivatives have been shown to inhibit uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , an essential enzyme in bacterial cell wall synthesis. nih.gov Molecular docking studies have shown that benzothiazole derivatives can form stable complexes with the E. coli MurB enzyme. nih.gov Other identified bacterial enzyme targets include dihydroorotase and dihydrofolate reductase . nih.gov Furthermore, a triazolo[3,4-b]benzothiazole scaffold has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and other cellular processes. acs.orgnih.gov

Table 2: Potential Enzyme Targets for Benzothiazole Derivatives

| Enzyme Target | Biological Relevance | Associated Activity |

| N-Myristoyltransferase (NMT) | Fungal viability | Antifungal rsc.org |

| CYP51 (Sterol 14-demethylase) | Fungal cell membrane synthesis | Antifungal nih.gov |

| MurB Reductase | Bacterial cell wall synthesis | Antibacterial nih.gov |

| Dihydroorotase | Bacterial nucleotide synthesis | Antibacterial nih.gov |

| PARP Enzymes | DNA repair, cell signaling | Anticancer acs.orgnih.gov |

The biological effects of this compound and its analogs can also be mediated through interactions with cellular receptors and subsequent modulation of signaling pathways. While specific receptor binding studies for this exact compound are limited, the broader class of benzothiazoles has been investigated for such interactions. For example, some benzimidazole and benzothiazole derivatives are proposed to exert their biological action by binding to DNA and subsequently inhibiting DNA-dependent enzymes. nih.gov

In the context of cancer, benzothiazole derivatives have been shown to inhibit key signaling pathways such as the AKT and ERK pathways, which are crucial for cell proliferation and survival. frontiersin.org This inhibition leads to downstream effects like the promotion of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. frontiersin.org The ability of these compounds to interfere with fundamental cellular processes highlights their potential as modulators of signal transduction.

Interaction with Biomolecules and Molecular Pathways

The biological activity of this compound and its analogues is rooted in their interactions with various essential biomolecules and the subsequent modulation of key molecular pathways. Molecular docking studies have been instrumental in elucidating these interactions at a molecular level.

Benzothiazole derivatives have been identified as inhibitors of several microbial enzymes crucial for survival. One such target is the uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) enzyme , which is vital for bacterial cell wall synthesis. nih.gov Docking studies of chloro-substituted benzothiazole analogues have revealed stable complexes with the E. coli MurB enzyme, suggesting a mechanism for their antibacterial action. nih.gov Another key bacterial enzyme, DNA gyrase , has also been identified as a target for benzothiazole derivatives. nih.gov

In the context of antifungal activity, molecular docking studies have pointed towards lanosterol 14α-demethylase (CYP51) as a potential target. researchgate.net This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Furthermore, certain benzothiazole derivatives have shown the ability to inhibit dihydroorotase , an enzyme involved in pyrimidine biosynthesis in bacteria. nih.govmdpi.com Molecular interaction models suggest that these compounds can bind to active site residues of the enzyme, potentially through hydrogen bonds, and interfere with substrate access via hydrophobic interactions. nih.govmdpi.com

In human cells, some benzothiazole analogues, particularly those belonging to the nih.govtandfonline.comsemanticscholar.orgtriazolo[3,4-b]benzothiazole class, have been identified as potent inhibitors of poly- and mono-ADP-ribosylating enzymes (PARPs) . nih.gov These compounds act as nicotinamide mimics, competing for the binding pocket of various PARP family enzymes, which are involved in critical cellular processes like DNA repair and cell signaling. nih.gov

Therapeutic Potential and Applications

The diverse molecular interactions of benzothiazole derivatives translate into a broad spectrum of therapeutic possibilities, most notably in the fields of antimicrobial and anticancer research.

Antimicrobial Activities

The benzothiazole scaffold is a privileged structure in the development of antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide range of pathogenic microorganisms. nih.gov

Analogues of this compound have demonstrated significant antibacterial properties. Structure-activity relationship (SAR) studies have consistently shown that the presence of a chloro group on the benzothiazole ring can enhance antibacterial activity. nih.gov

For instance, certain chloro-substituted benzothiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. One study identified a 4-chloro substituted aminobenzothiazole that provided 100% survival in mice infected with the Influenza A2 virus, highlighting its potential in vivo efficacy. nih.gov Another study on N-(thiazol-2-yl)benzenesulfonamides found that an isopropyl substituted derivative displayed a low Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. rsc.org

Research has also explored benzothiazole derivatives against Mycobacterium tuberculosis. While some amino-benzothiazole analogues have shown activity, adding a chloro-substituent at position 4 was found to increase activity against a hypomorphic strain of the bacterium and reduce cytotoxicity. nih.gov Replacing an alkyl chain with an isopropyl group also resulted in good activity for benzothiazole derivatives. nih.gov

The table below summarizes the antibacterial activity of selected benzothiazole analogues.

| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |

| Chloro-substituted benzothiazole azo dyes | Salmonella typhimurium | MIC | 25–50 µg/mL | nih.gov |

| Chloro-substituted benzothiazole azo dyes | Klebsiella pneumoniae | MIC | 25–50 µg/mL | nih.gov |

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | MIC | 3.9 µg/mL | rsc.org |

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | Achromobacter xylosoxidans | MIC | 3.9 µg/mL | rsc.org |

| 4-chloro substituted 2-aminobenzothiazole | Mycobacterium tuberculosis (LepB-UE strain) | MIC | 7.9 µM | nih.gov |

Benzothiazole derivatives have also been investigated for their antifungal properties. They have shown efficacy against a variety of fungal pathogens, including Candida albicans and Aspergillus niger. nih.govmdpi.com

One study focused on amide and acylthiourea derivatives of 2-amino-1,3-benzothiazole. The results indicated that compounds with a nitro group (NO2) on the benzothiazole ring and electron-withdrawing substituents on an associated aryl ring were beneficial for activity against Valsa mali and Botrytis cinerea. researchgate.net One of the most active compounds was found to inhibit the growth of B. cinerea by increasing the permeability of the cell membrane, ultimately destroying the mycelium structure. researchgate.net

The table below presents findings on the antifungal activity of representative benzothiazole compounds.

| Compound Class | Fungal Strain | Activity Measurement | Result | Reference |

| Benzothiazole Derivatives | Candida albicans | MIC | 25 to 200 µg/mL | nih.gov |

| Benzothiazole Derivatives | Aspergillus niger | MIC | 25 to 200 µg/mL | nih.gov |

| Acylthiourea of 2-amino-1,3-benzothiazole | Valsa mali | High Activity | Compounds A12 & B9 | researchgate.net |

| Acylthiourea of 2-amino-1,3-benzothiazole | Botrytis cinerea | High Activity | Compounds B9 & B10 | researchgate.net |

The antiviral potential of the benzothiazole scaffold has been explored against a range of viruses. nih.gov Early studies tested benzothiazole and benzothiazolinethione derivatives against vaccinia virus, Newcastle disease virus (NDV), and western equine encephalomyelitis (WEE) virus. semanticscholar.org Several compounds showed moderate activity and selectivity against the vaccinia virus. semanticscholar.org

More targeted research has evaluated benzothiazole derivatives against the Herpes Simplex Virus (HSV). Pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives demonstrated a 50–61% reduction in viral plaques for HSV-1. nih.gov Additionally, a 4-chloro substituted aminobenzothiazole showed 100% survival in mice infected with an influenza A2 strain, indicating significant in vivo anti-influenza activity. nih.gov

| Compound Class | Viral Target | Observed Effect | Reference |

| Benzothiazolinethione derivatives | Vaccinia Virus | Medium activity and selectivity | semanticscholar.org |

| Pyrimido[2,1-b]benzothiazole derivatives | Herpes Simplex Virus 1 (HSV-1) | 50–61% reduction in viral plaques | nih.gov |

| 4-Chloro substituted aminobenzothiazole | Influenza A2 Virus | 100% survival in infected mice | nih.gov |

Anticancer and Antiproliferative Research

The benzothiazole nucleus is a prominent scaffold in the design of anticancer agents, with many derivatives exhibiting potent antiproliferative activity against a variety of cancer cell lines. nih.govnih.govnih.gov The substitution pattern on the benzothiazole ring system plays a crucial role in determining the anticancer efficacy.

SAR studies have revealed that the presence of chlorine atoms in the molecule can significantly enhance anticancer activity. tandfonline.comsci-hub.se For example, a dichlorophenyl-containing chlorobenzothiazole demonstrated potent activity against nine different cancer cell lines, with a GI50 (concentration for 50% growth inhibition) value of 71.8 nM against the non-small cell lung cancer cell line HOP-92. tandfonline.comnih.gov This high activity was attributed to the presence of three chlorine atoms in the structure. tandfonline.comsci-hub.se

Benzothiazole derivatives have been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including those of the breast, colon, lung, and pancreas. nih.govnih.govmdpi.com A study on phenylacetamide derivatives containing the benzothiazole nucleus found that they induced a marked reduction in cell viability at low micromolar concentrations in both paraganglioma and pancreatic cancer cells. nih.gov

The table below summarizes the antiproliferative activity of selected chloro-substituted benzothiazole analogues.

| Compound Class | Cancer Cell Line | Activity Measurement | Result | Reference |

| Dichlorophenyl-chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | GI50 | 71.8 nM | tandfonline.comnih.gov |

| Dichlorophenyl-chlorobenzothiazole | Various (9 cell lines) | GI50 | 1.60 µM – 71.8 nM | tandfonline.comnih.gov |

| Substituted chloromethylbenzamide benzothiazole | Various human cancer cell lines | IC50 | 1.1 µM to 8.8 µM | nih.gov |

| Phenylacetamide benzothiazole derivative (4l) | Pancreatic cancer cells | Synergistic effect with gemcitabine | Enhanced cell viability reduction | nih.gov |

| Benzothiazole-trimethoxyphenyl hybrid (12a) | Prostate cancer (PC3) | IC50 | 2.04 ± 0.51 µM | nih.gov |

| Benzothiazole-trimethoxyphenyl hybrid (12a) | Prostate cancer (C42B) | IC50 | 2.81 ± 0.43 µM | nih.gov |

| Benzothiazole-trimethoxyphenyl hybrid (12a) | Prostate cancer (LNCAP) | IC50 | 4.31 ± 0.27 µM | nih.gov |

In Vitro Cytotoxicity Profiling in Human Cancer Cell Lines

Analogues of this compound have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines. The cytotoxic potential of these compounds is largely influenced by the nature and position of various substituents on the benzothiazole core and associated moieties. nih.gov

For instance, a series of novel benzothiazole derivatives conjugated with a semicarbazone scaffold was evaluated against three cancer cell lines: HT-29 (colon), MKN-45 (gastric), and H460 (lung). Several of these compounds exhibited potent cytotoxic effects. nih.gov Notably, compound 17i displayed remarkable cytotoxicity with IC50 values of 0.84 µM, 0.06 µM, and 0.52 µM against HT-29, MKN-45, and H460 cell lines, respectively. nih.gov Another study synthesized phenylacetamide derivatives with a benzothiazole nucleus, with derivative 4l showing a pronounced antiproliferative effect and a high selectivity index against pancreatic and paraganglioma cancer cells. nih.govmdpi.com

Research into 2-substituted benzothiazole derivatives revealed antiproliferative and cytotoxic properties against HepG2 hepatocellular carcinoma cells. nih.gov Compounds with nitro (Compound A ) and fluorine (Compound B ) substituents showed IC50 values of 56.98 µM and 59.17 µM, respectively, after 24 hours of treatment. nih.gov Similarly, piperazine-containing benzothiazole derivatives have been evaluated for cytotoxicity against colorectal (HCT-116), breast (MCF-7), and hepatocellular (HUH-7) cancer cell lines, with a pyridine-containing derivative showing GI50 values of 7.9 µM, 9.2 µM, and 3.1 µM, respectively. tandfonline.com

The table below summarizes the in vitro cytotoxicity of selected benzothiazole analogues in various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| Compound 17i | HT-29 | Colon Cancer | 0.84 | nih.gov |

| Compound 17i | MKN-45 | Gastric Cancer | 0.06 | nih.gov |

| Compound 17i | H460 | Lung Cancer | 0.52 | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 | Colon Cancer | 0.024 | tandfonline.com |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 | Lung Cancer | 0.29 | tandfonline.com |

| Pyridine-containing derivative 18 | HCT-116 | Colorectal Cancer | 7.9 | tandfonline.com |

| Pyridine-containing derivative 18 | MCF-7 | Breast Cancer | 9.2 | tandfonline.com |

| Pyridine-containing derivative 18 | HUH-7 | Hepatocellular Carcinoma | 3.1 | tandfonline.com |

| Compound A (nitro substituent) | HepG2 | Hepatocellular Carcinoma | 56.98 (24h) / 38.54 (48h) | nih.gov |

| Compound B (fluorine substituent) | HepG2 | Hepatocellular Carcinoma | 59.17 (24h) / 29.63 (48h) | nih.gov |

Mechanisms of Antiproliferative Effects

The anticancer activity of benzothiazole derivatives is attributed to their ability to modulate various cellular processes and signaling pathways crucial for cancer cell growth and proliferation. researchgate.net Key mechanisms include the inhibition of kinases, induction of apoptosis, and interactions with DNA. nih.govresearchgate.net

One of the primary mechanisms is the inhibition of protein kinases. nih.gov For example, certain benzothiazole derivatives have been found to inhibit both AKT and ERK signaling pathways, which are critical for tumor cell survival and proliferation. frontiersin.org Another significant target is topoisomerase, an enzyme essential for DNA replication. nih.gov The benzothiazole scaffold has also been implicated in the induction of cytochrome P450 enzyme CYP1A1, which can metabolize these compounds into reactive metabolites with antitumor activity. researchgate.net

Some benzothiazole analogues function as Retinoid X Receptor-α (RXRα) antagonists. mdpi.com Compound 7i , for instance, exerts its anti-proliferative activities in an RXRα-dependent manner. Cellular Thermal Shift Assay (CETSA) and molecular docking studies have confirmed that this compound directly binds to RXRα, mediating its anticancer effects. mdpi.com Furthermore, benzothiazole derivatives have been shown to suppress cancer cell proliferation and invasion by modulating oxidative stress and inflammatory mediators, particularly through the NF-κB signaling pathway. nih.gov

Apoptosis Induction and Cell Cycle Arrest Studies

A key feature of the anticancer potential of benzothiazole derivatives is their capacity to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. nih.govresearchgate.net

Numerous studies have shown that these compounds can trigger apoptosis through various molecular pathways. nih.gov For example, some derivatives induce apoptosis mediated by the loss of mitochondrial membrane potential (ΔΨm). nih.gov This is often accompanied by the activation of caspases, such as caspase-3, -8, and -9, which are key executioners of the apoptotic process. nih.govnih.gov In some cases, the apoptotic pathway is p53-dependent. researchgate.net

In addition to inducing apoptosis, benzothiazole analogues can cause cell cycle arrest at different phases, thereby halting cell proliferation. nih.govresearchgate.net For example, certain derivatives cause an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.govtandfonline.com Others have been observed to arrest the cell cycle at the G0/G1 or G2/M phases. nih.govmdpi.com The G2/M arrest can be mediated by the downregulation of key regulatory proteins like CDK1 and Cyclin B1. mdpi.com One study found that a 2-substituted benzothiazole derivative arrested the cell cycle in the G0/G1 phase in B lymphoma cells, leading to apoptosis. nih.gov Another study showed that compound B7 exhibited apoptosis-promoting and cell cycle-arresting effects in A431 and A549 cells. frontiersin.org

Anti-inflammatory Properties and Mechanisms

Benzothiazole and its derivatives possess significant anti-inflammatory properties, which are attributed to their ability to inhibit key inflammatory mediators. nih.govresearchgate.netresearchgate.net The anti-inflammatory mechanism often involves the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins during inflammation. nih.govresearchgate.net

Recent studies have elucidated that the anti-inflammatory effects of some benzothiazole derivatives are mediated through the NF-κB/COX-2/iNOS signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates genes involved in the inflammatory response. nih.gov By inhibiting NF-κB, these compounds can downregulate the expression of downstream inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). nih.gov This leads to a reduction in inflammation associated with carcinogenesis. nih.gov

Furthermore, certain benzothiazole compounds have been shown to decrease the activity of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org For example, compound B7 significantly inhibited the proliferation of cancer cells and decreased the activity of IL-6 and TNF-α. frontiersin.org

Antidiabetic Investigations

Derivatives of the benzothiazole nucleus have emerged as promising candidates for the development of antidiabetic agents. annalsofrscb.romdpi.com Their hypoglycemic activity is mediated through several mechanisms. One of the key targets is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. acs.org Activation of AMPK can increase glucose uptake in cells. Certain ethoxybenzothiazole derivatives have been found to be critical for increasing glucose transport in myotubes through the activation of AMPK. acs.org

Another important mechanism is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govnih.gov By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia. In vitro assays have demonstrated that specific benzothiazole derivatives exhibit significant inhibitory potential against α-amylase. nih.gov

Additionally, the antidiabetic activity of some benzothiazole compounds is associated with their agonist effect on the peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.com PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin sensitivity. The development of the aldose reductase inhibitor, Zopolrestat, which features a benzothiazole core, has also spurred further research into these derivatives for managing diabetic complications. researchgate.net

Other Pharmacological Applications

The versatile benzothiazole scaffold has been explored for a wide array of other pharmacological applications beyond its anticancer, anti-inflammatory, and antidiabetic properties.

Antioxidant: Many benzothiazole derivatives have been synthesized and evaluated for their antioxidant activity. They have shown significant radical scavenging potential in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) or ABTS methods. researchgate.netijprajournal.com The antioxidant capacity is often dose-dependent and influenced by the types of substituents on the benzothiazole ring, with some compounds showing activity comparable to ascorbic acid. researchgate.netijprajournal.com

Anticonvulsant: The benzothiazole nucleus is a promising scaffold for the development of anticonvulsant therapies. nih.gov Riluzole, a clinically used drug containing a benzothiazole moiety, exhibits anticonvulsant activity. nih.gov Numerous novel derivatives have been synthesized and tested in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, showing potent anticonvulsant effects. nih.govmdpi.com Structure-activity relationship studies suggest that substitutions on associated phenyl rings can significantly enhance anticonvulsant activity. nih.govmdpi.com

Anti-HIV: Benzothiazole derivatives have been investigated as potential agents against the Human Immunodeficiency Virus (HIV). nih.gov The primary targets for these compounds include key viral enzymes like reverse transcriptase, integrase, and protease. nih.gov Numerous derivatives have shown potent anti-HIV activity in vitro, although their clinical efficacy has not yet been established. nih.govmdpi.com For example, a 6-chlorobenzothiazole derivative showed a promising anti-HIV effect against the wild-type HIV-1 strain. nih.gov

Antimalarial: With the rise of drug-resistant malaria, benzothiazole derivatives have been identified as promising substances for new antimalarial treatments. nih.govmalariaworld.org A systematic review identified 232 benzothiazole analogues with potent antiplasmodial activity against various strains of the malaria parasite. nih.govmalariaworld.org Their mechanisms of action include the inhibition of Plasmodium falciparum enzymes and the inhibition of heme polymerization. nih.govasm.org Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold is crucial for determining antimalarial activity. nih.govmalariaworld.org

Analgesic: Several series of benzothiazole derivatives have been synthesized and evaluated for their analgesic properties. biomedpharmajournal.org In vivo studies have shown that compounds such as benzothiazole-benzamides exhibit significant analgesic activity, with some being highly potent when compared to standard drugs like diclofenac. nih.govbiomedpharmajournal.org The combination of the benzothiazole moiety with other pharmacophores, such as oxadiazoles and benzohydrazides, has also yielded compounds with good analgesic actions. banglajol.infojyoungpharm.org

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Isopropyl 1,3 Benzothiazole

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are employed to determine the electronic and structural properties of a molecule. These methods provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-Chloro-4-isopropyl-1,3-benzothiazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), can be used to optimize the molecular geometry and determine its ground-state energetic properties. scirp.org

These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. Thermodynamic parameters including enthalpy, entropy, and Gibbs free energy can also be calculated, offering insights into the compound's stability. scirp.org

Table 1: Representative Ground State Properties Calculated by DFT (Note: This table illustrates typical parameters obtained from DFT calculations for benzothiazole (B30560) derivatives. Specific values for this compound require dedicated computational studies.)

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in 3D space. | Provides precise bond lengths, bond angles, and dihedral angles. |

| Total Energy | The total electronic energy of the molecule in its ground state. | A measure of the molecule's overall stability. |

| Dipole Moment | A measure of the net molecular polarity. | Indicates the charge distribution and potential for polar interactions. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. scirp.org A smaller gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For antitumor 2-(4-aminophenyl)benzothiazoles, FMO analysis has been used to predict their bioactivation into reactive intermediates by enzymes like cytochrome P4501A1. rsc.org The distribution of the HOMO and LUMO across the molecular structure of this compound would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), hardness (η), softness (s), and the electrophilicity index (ω). scirp.org These descriptors help in comparing the reactivity of different molecules within a series. scirp.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify the electrophilic and nucleophilic sites. scirp.org For this compound, an MEP map would show electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov In related benzothiazole structures, the nitrogen atom of the thiazole (B1198619) ring is often an area of high electron density. scirp.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein or enzyme.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function, often expressed as binding energy (kcal/mol). ajchem-a.com

For various benzothiazole derivatives, docking studies have been performed to predict their interactions with targets like acetylcholinesterase (implicated in Alzheimer's disease) ajchem-a.comnih.gov, dihydroorotase (an antimicrobial target) nih.govnih.gov, and dihydropteroate synthase (DHPS) mdpi.com. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site. nih.govnih.gov For this compound, docking could be used to screen potential biological targets and predict its binding conformation and affinity.

Table 3: Illustrative Output of a Molecular Docking Study (Note: This table represents typical results from a docking simulation. The target and values are hypothetical for this compound.)

| Parameter | Description |

|---|---|

| Binding Energy (kcal/mol) | An estimate of the binding affinity between the ligand and the target protein. More negative values indicate stronger binding. |

| Interacting Residues | Specific amino acids in the protein's active site that form bonds or contacts with the ligand. |

| Types of Interactions | The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking. |

While molecular docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing a more realistic representation of the complex in a biological environment.

These simulations can be used to assess the stability of the predicted binding pose from docking. nih.gov By analyzing the trajectory of the simulation, one can evaluate parameters like Root Mean Square Deviation (RMSD) to determine if the ligand remains stably bound within the active site. Such analyses have been crucial in confirming the potential of benzothiazole derivatives as stable inhibitors for targets like acetylcholinesterase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and optimization of new therapeutic agents. These approaches establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the specific compound, this compound, while direct and extensive QSAR studies are not widely published, the principles derived from research on analogous benzothiazole derivatives can be extrapolated to understand its potential biological activities and guide the design of more potent and selective molecules.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for benzothiazole derivatives, including those structurally related to this compound, involves a systematic process. This process begins with the compilation of a dataset of benzothiazole compounds with experimentally determined biological activities, such as anticancer or antimicrobial effects. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds.

A hypothetical QSAR study for a series of 2,4-substituted benzothiazoles with anticancer activity might yield a model that includes descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., Hammett constants of the substituents), and steric parameters (e.g., molar refractivity or Taft steric parameters). For instance, a group-based QSAR (GQSAR) analysis on a series of benzothiazole derivatives has highlighted the importance of hydrophobic groups at one position and lipophilic groups at another for anticancer activity chula.ac.th.

To illustrate, consider a hypothetical dataset of 2,4-substituted benzothiazole derivatives and their observed anticancer activity (pIC50). A simplified QSAR model could be developed using key molecular descriptors.

| Compound | R1 (Position 2) | R2 (Position 4) | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | pIC50 (Observed) | pIC50 (Predicted) |

| 1 | Cl | H | 3.1 | 0.23 | -0.97 | 5.2 | 5.3 |

| 2 | Cl | CH3 | 3.5 | 0.06 | -1.24 | 5.5 | 5.6 |

| 3 | Cl | CH(CH3)2 | 4.2 | -0.05 | -1.71 | 6.0 | 5.9 |

| 4 | Br | H | 3.3 | 0.23 | -1.16 | 5.4 | 5.4 |

| 5 | Br | CH3 | 3.7 | 0.06 | -1.24 | 5.7 | 5.7 |

| 6 | Br | CH(CH3)2 | 4.4 | -0.05 | -1.71 | 6.2 | 6.1 |

| 7 | I | H | 3.8 | 0.18 | -1.40 | 5.6 | 5.5 |

| 8 | I | CH3 | 4.2 | 0.01 | -1.24 | 5.9 | 5.8 |

| 9 | I | CH(CH3)2 | 4.9 | -0.10 | -1.71 | 6.4 | 6.3 |

From such data, a predictive model could be formulated, for instance: pIC50 = 2.5 + 0.5LogP - 1.2σ - 0.3Es*

This hypothetical model would suggest that increased lipophilicity and less electron-withdrawing character at position 4, along with bulkier groups, could enhance the anticancer activity of this series of benzothiazoles. Such models are invaluable for prioritizing the synthesis of new derivatives with potentially improved biological profiles.

Identification of Key Structural Features for Enhanced Potency and Selectivity

Ligand-based drug design for this compound would focus on identifying the key structural features that are crucial for its interaction with a biological target, leading to enhanced potency and selectivity. This is particularly relevant when the three-dimensional structure of the target protein is unknown. Techniques such as pharmacophore modeling and 3D-QSAR are instrumental in this process.

A pharmacophore model represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target receptor and elicit a biological response. For a series of active benzothiazole derivatives, a common pharmacophore can be generated. This model can then be used as a 3D query to screen virtual compound libraries to identify new and structurally diverse molecules with a high probability of being active.

In the context of this compound, the key structural features would include:

The Benzothiazole Scaffold: This bicyclic system provides a rigid core for the spatial orientation of the substituents.

The 2-Chloro Substituent: The chlorine atom can participate in halogen bonding and also influences the electronic properties of the thiazole ring. Its size and electronegativity are important for fitting into a specific binding pocket.

The 4-Isopropyl Substituent: This bulky, hydrophobic group can form significant van der Waals interactions within a hydrophobic pocket of a target protein. Its size and shape can be critical for both potency and selectivity.

Structure-activity relationship (SAR) studies on various benzothiazole derivatives have consistently shown that the nature and position of substituents on the benzothiazole ring are critical for their biological activity rjptonline.org. For example, studies on halogen- and amidino-substituted benzothiazoles have revealed that descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes are important for their antiproliferative activity mdpi.com.

A hypothetical pharmacophore model for a series of benzothiazole-based kinase inhibitors might include a hydrophobic feature corresponding to the isopropyl group at the 4-position, a hydrogen bond acceptor feature from the nitrogen atom in the thiazole ring, and an aromatic ring feature from the fused benzene (B151609) ring.

The table below summarizes the potential contribution of each structural feature of this compound to its biological activity profile, based on general principles of medicinal chemistry and findings from related benzothiazole series.

| Structural Feature | Potential Contribution to Biological Activity | Rationale |

| 1,3-Benzothiazole Core | Provides a rigid scaffold for optimal presentation of substituents to the biological target. | The planar, aromatic system can engage in π-π stacking interactions with aromatic residues in a binding site. |

| 2-Chloro Group | Can act as a hydrogen bond acceptor or engage in halogen bonding. Influences the overall electronic profile of the molecule. | Halogen bonds are increasingly recognized as important non-covalent interactions in ligand-receptor binding. |

| 4-Isopropyl Group | Provides a significant hydrophobic interaction point. Its bulkiness can enhance selectivity for a specific binding pocket. | Hydrophobic interactions are a major driving force for drug-receptor binding. The size and shape of the substituent can dictate selectivity between different protein targets. |

By systematically modifying these key structural features and evaluating the impact on biological activity, more potent and selective analogs of this compound can be designed. For example, replacing the isopropyl group with other alkyl or cycloalkyl groups could probe the size and shape of the hydrophobic pocket. Similarly, substituting the chloro group with other halogens or hydrogen bond donors/acceptors could optimize interactions with the target.

Applications Beyond Medicinal Chemistry for 2 Chloro 4 Isopropyl 1,3 Benzothiazole

Agrochemical Applications and Mechanisms of Action

Benzothiazole (B30560) and its derivatives are recognized for their diverse biological activities, making them valuable scaffolds in the development of new agrochemicals. nih.govnih.govresearchgate.net Research has demonstrated that compounds containing the benzothiazole core structure can exhibit herbicidal, fungicidal, and insecticidal properties. nih.govresearchgate.net

Herbicidal Efficacy and Selectivity

The herbicidal activity of benzothiazole derivatives is often influenced by the nature and position of substituents on the benzothiazole ring. The chloro and isopropyl groups in 2-Chloro-4-isopropyl-1,3-benzothiazole could potentially influence its herbicidal profile, but specific data is lacking.

Table 1: Examples of Herbicidal Activity of Benzothiazole Derivatives

| Compound/Derivative Class | Target Weeds | Proposed Mechanism of Action |

| Metamifop | Grasses | Acetyl-coenzyme A carboxylase (ACCase) inhibition nih.gov |

| Fenoxaprop-p-ethyl | Grasses | Acetyl-coenzyme A carboxylase (ACCase) inhibition nih.gov |

| Mefenacet | Barnyard grass | Inhibition of cell generation and division nih.gov |

Note: This table presents data for structurally related compounds to illustrate the potential herbicidal mechanisms of the benzothiazole class, as specific data for this compound is not available.

Fungicidal and Insecticidal Potential

The benzothiazole scaffold is a key component in several compounds exhibiting fungicidal and insecticidal activities. The introduction of a chlorine atom into the benzothiazole ring has been shown in some derivatives to enhance antiviral activity, suggesting that the chloro-substituent in this compound could be significant for its bioactivity. nih.gov

The fungicidal mechanism of some benzothiazole derivatives involves the disruption of fungal cell processes. For example, some derivatives have shown efficacy against various plant pathogenic fungi. nih.gov Similarly, certain benzothiazole compounds have demonstrated insecticidal properties against various pests. caas.cn A novel benzothiazole derivative isolated from an endophytic fungus has shown significant insecticidal activity against the fall armyworm by affecting DNA replication, autophagy, and hormone biosynthesis. caas.cn

Table 2: Examples of Fungicidal and Insecticidal Activity of Benzothiazole Derivatives

| Compound/Derivative Class | Target Pest/Pathogen | Observed Effect |

| Benthiavalicarb-isopropyl | Phytophthora species | Inhibition of sporangia formation and germination researchgate.net |

| HBT (a novel benzothiazole derivative) | Fall armyworm (Spodoptera frugiperda) | Affects DNA replication, autophagy, and hormone biosynthesis caas.cn |

| Various 2-substituted benzothiazoles | Various fungi and bacteria | Antimicrobial activity mdpi.com |

Note: This table provides examples from the broader class of benzothiazole derivatives to indicate potential areas of activity, as specific fungicidal and insecticidal data for this compound is not available.

Roles in Materials Science and Industrial Chemistry

While specific applications of this compound in materials science and industrial chemistry are not well-documented, the benzothiazole core is a versatile building block in the synthesis of various functional materials. mdpi.com 2-chloro-benzothiazoles, in general, are considered important intermediates in the preparation of active compounds for crop protection and for the synthesis of dyes. google.com

The reactivity of the 2-chloro position on the benzothiazole ring allows for a variety of chemical modifications, making it a useful synthon for creating more complex molecules. mdpi.com Benzothiazole derivatives have been investigated for their potential use in the development of:

Dyes and Pigments: The aromatic nature of the benzothiazole ring system makes it a suitable chromophore for the synthesis of dyes. mdpi.com

Polymers and Specialty Materials: Benzothiazole-containing monomers can be polymerized to create materials with specific optical or electronic properties. mdpi.com They have been explored as additives in solar cells and as components of fluorescent probes. mdpi.com

Corrosion Inhibitors: The nitrogen and sulfur atoms in the benzothiazole ring can coordinate with metal surfaces, providing a protective layer against corrosion. mdpi.com

The synthesis of 2-chloro-benzothiazoles can be achieved through the chlorination of the corresponding 2-mercapto-benzothiazoles using reagents such as thionyl chloride. google.com This process yields intermediates that are valuable in various industrial applications. google.com

Patent Landscape and Commercial Development of 2 Chloro 4 Isopropyl 1,3 Benzothiazole

Analysis of Patent Literature and Intellectual Property Related to the Compound

A direct and extensive patent history for the specific compound 2-Chloro-4-isopropyl-1,3-benzothiazole is not readily apparent in publicly accessible patent databases. However, a comprehensive analysis of the broader patent landscape for benzothiazole (B30560) derivatives provides significant insights into the potential intellectual property environment for this compound.

Patents related to benzothiazole derivatives are numerous and cover a wide range of applications, most notably in the pharmaceutical and chemical industries. A review of patents from 2015 to 2020 highlights the significant therapeutic potential of benzothiazoles, with a particular focus on cancer research. nih.govgoogle.com The inventions during this period spanned various target diseases, including metabolic diseases, inflammation, neurodegeneration, viral and bacterial infections, fibrosis, and thrombosis. nih.govgoogle.com

The core benzothiazole structure is often claimed with various substitutions, and it is within this context that the patentability of this compound would likely be considered. Patents in this area typically claim a genus of compounds, defined by a core structure and a range of possible substituent groups at different positions. For instance, a patent might claim a 2-substituted benzothiazole with a halogen at any position on the benzene (B151609) ring and an alkyl group at another.

The following table provides a representative overview of the types of applications and inventive claims seen in the patent literature for benzothiazole derivatives, which would be relevant to this compound:

| Patent Focus Area | Common Types of Claims | Potential Relevance to this compound |

| Pharmaceutical Compositions | Claims on novel benzothiazole derivatives as active pharmaceutical ingredients (APIs). Claims often specify the compound's structure, its use in treating a particular disease (e.g., cancer, infections), and pharmaceutical formulations containing the compound. | The specific substitution pattern of a chloro group at the 2-position and an isopropyl group at the 4-position could confer novel biological activity, making it a candidate for a new pharmaceutical patent. |

| Synthesis Processes | Claims on novel and efficient methods for synthesizing benzothiazole derivatives. This can include new catalysts, reaction conditions, or starting materials that improve yield, purity, or reduce cost. | A novel and efficient synthesis route specifically for this compound could be patentable. |

| Agrochemicals | Claims related to the use of benzothiazole derivatives as herbicides, fungicides, or insecticides. | The specific substitutions may lead to desirable properties for agricultural applications. |

| Industrial Applications | Claims for use as dyes, corrosion inhibitors, or in photographic materials. | The compound's specific physicochemical properties could make it suitable for a novel industrial application. |

Given the established and broad patenting of benzothiazole derivatives, any new patent application for this compound would need to demonstrate novelty and non-obviousness. This would likely involve showcasing unexpected properties or a significantly improved effect in a particular application compared to existing benzothiazole compounds.

Commercialization Potential and Market Trends for Benzothiazole-Based Products

The commercial potential for benzothiazole-based products is substantial and continues to grow, driven by their diverse applications in medicine and industry. ijsrst.com The benzothiazole scaffold is a key pharmacophore in many marketed drugs, and its derivatives are actively being explored for a wide range of therapeutic uses. nih.govgoogle.com

Pharmaceutical Market:

The primary market driver for benzothiazole derivatives is the pharmaceutical sector. researchgate.net These compounds have shown a broad spectrum of biological activities, including:

Anticancer: A significant number of patents for benzothiazole derivatives are in the field of oncology. nih.govgoogle.com

Antimicrobial: They have demonstrated efficacy against various bacterial and fungal strains.

Anti-inflammatory: Benzothiazole derivatives are being investigated for their potential to treat inflammatory conditions.

Neuroprotective: There is growing interest in their application for neurodegenerative diseases. nih.govgoogle.com

The commercial success of any new benzothiazole derivative, such as this compound, would depend on its efficacy, safety profile, and the unmet medical need it addresses. The presence of a halogen atom, like chlorine, can often enhance the biological activity of a molecule. nih.gov

Industrial Applications:

Beyond pharmaceuticals, benzothiazoles have established markets in various industrial sectors:

Dyes and Pigments: The benzothiazole core is found in a number of dyes.

Agrochemicals: Some benzothiazole derivatives are used as pesticides and fungicides.

Rubber Industry: Certain derivatives are used as accelerators in the vulcanization of rubber.

The market for this compound in these areas would be contingent on its specific properties, such as color, stability, and reactivity, and its cost-effectiveness compared to existing alternatives.

Regulatory Pathways for New Chemical Entities (if applicable)

Should this compound be developed as a new pharmaceutical agent, it would be classified as a New Chemical Entity (NCE) or New Molecular Entity (NME) and be subject to rigorous regulatory review by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

In the United States, the primary regulatory pathway for an NCE is the New Drug Application (NDA). The two most common types of NDAs are:

505(b)(1) NDA: This is a complete application that contains all the necessary studies, both preclinical and clinical, to demonstrate the safety and efficacy of the new drug. This is the standard pathway for a novel compound that has not been previously approved.

505(b)(2) NDA: This pathway allows for the inclusion of data from studies not conducted by or for the applicant, such as published literature or the FDA's findings on a previously approved drug. This can be a more streamlined and less costly route if there is existing information on a closely related compound.

The FDA also offers several expedited programs to facilitate the development and review of drugs that address unmet medical needs for serious conditions. These include:

Fast Track Designation: This is designed to facilitate the development and expedite the review of drugs to treat serious conditions and fill an unmet medical need.

Breakthrough Therapy Designation: This is for drugs that are intended to treat a serious condition and preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy on a clinically significant endpoint(s).

Priority Review: This designation means the FDA’s goal is to take action on an application within 6 months, compared to 10 months under standard review.

Accelerated Approval: This pathway allows for earlier approval of drugs that treat serious conditions and fill an unmet medical need based on a surrogate endpoint.

The specific regulatory pathway for this compound would depend on its intended therapeutic indication, the strength of the preclinical and clinical data, and the existing therapeutic landscape.

The following table summarizes the key FDA regulatory pathways for a new chemical entity:

| Regulatory Pathway/Designation | Description | Applicability for a New Benzothiazole Derivative |

| New Drug Application (NDA) - 505(b)(1) | A comprehensive application with full reports of investigations of safety and effectiveness. | The standard pathway if the compound is entirely novel with no reliance on existing data. |

| New Drug Application (NDA) - 505(b)(2) | An NDA that contains full reports of investigations of safety and effectiveness, where at least some of the information required for approval comes from studies not conducted by or for the applicant. | Potentially applicable if data on similar benzothiazole structures can be leveraged. |

| Fast Track | Facilitates development and expedites review of drugs for serious conditions with unmet medical needs. | Applicable if the compound shows promise for a serious illness where current therapies are lacking. |

| Breakthrough Therapy | Expedites development and review of drugs with preliminary clinical evidence of substantial improvement over existing therapies. | Applicable if early clinical data is exceptionally strong. |

| Priority Review | FDA aims for a 6-month review time instead of the standard 10 months. | Granted to drugs that could provide significant improvements in the safety or effectiveness of the treatment, diagnosis, or prevention of serious conditions. |

| Accelerated Approval | Allows approval based on a surrogate endpoint that is reasonably likely to predict clinical benefit. | Could be an option if the therapeutic area allows for the use of surrogate markers. |

Conclusion and Future Research Directions

Synthesis of Current Research Findings on 2-Chloro-4-isopropyl-1,3-benzothiazole

Current research primarily positions this compound as a key chemical intermediate. The benzothiazole (B30560) core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting properties that range from anticancer to antimicrobial and anti-inflammatory. ontosight.aipcbiochemres.comfrontiersin.org The defining features of this specific compound are the chloro group at the 2-position and the isopropyl group at the 4-position.

The 2-Chloro Group: This functional group makes the C2 position highly susceptible to nucleophilic substitution. It serves as an excellent leaving group, facilitating the attachment of various other functional moieties. This reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the straightforward creation of diverse 2-substituted benzothiazole derivatives. nih.gov

The 4-Isopropyl Group: The presence of the bulky and lipophilic isopropyl group can significantly influence the physicochemical properties of its derivatives. It can enhance solubility in nonpolar environments, potentially improving membrane permeability and influencing how the molecule interacts with biological targets.

While direct studies on the biological activity of this compound are scarce, its value is understood through the vast library of derivatives that can be synthesized from it. The general synthetic route to such compounds often involves the cyclization of corresponding 2-aminothiophenol (B119425) precursors. nih.govmdpi.com

Identification of Unexplored Research Avenues in Synthetic Chemistry and Derivatization

The future of this compound in synthetic chemistry is rich with possibilities. Research can be directed toward both optimizing its synthesis and expanding the repertoire of its derivatives.

Advancements in Synthesis:

Green Chemistry Approaches: Many traditional methods for synthesizing benzothiazoles involve harsh conditions or hazardous reagents. nih.gov Future work should focus on developing greener, more sustainable synthetic routes to this compound. This could include using water as a solvent, employing microwave-assisted synthesis to reduce reaction times, or utilizing eco-friendly catalysts. mdpi.comorganic-chemistry.org

One-Pot Syntheses: Designing one-pot, multi-component reactions that start from readily available materials and lead directly to complex derivatives of this compound would be a significant advancement in efficiency and atom economy. nih.gov

Novel Derivatization Strategies: The reactive 2-chloro position is a prime target for creating compound libraries. Unexplored avenues include:

Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce complex aryl, vinyl, or alkynyl groups at the 2-position, creating novel carbon-carbon bonds.

Introduction of Heterocyclic Moieties: Reacting this compound with various nitrogen, oxygen, or sulfur-containing heterocycles could yield hybrid molecules with potentially synergistic biological activities.

Click Chemistry: Incorporating azide (B81097) or alkyne functionalities through substitution at the 2-position would allow for the use of click chemistry, providing a highly efficient and specific method for linking the benzothiazole core to other molecules.

Prospects for Developing Novel Therapeutic Agents and Agrochemicals

The benzothiazole scaffold is a privileged structure in drug discovery and agrochemical development. ijsrst.comnih.gov The unique substitution pattern of this compound makes it a promising starting point for new active compounds.